molecular formula C23H17Cl2N3O3 B1227306 N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide

N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide

Cat. No.: B1227306
M. Wt: 454.3 g/mol
InChI Key: QEGDHDNCNZIINM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide is a member of pyridazines and a ring assembly.

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, structurally related to N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxo-2-phthalazinyl]acetamide, were synthesized and tested for inhibition activity against HCT 116 cancer cell line using the MIT assay. These compounds exhibited significant anticancer activity (G. Kumar et al., 2019).
  • Additionally, these compounds were screened for antimicrobial activities, demonstrating their potential in both anticancer and antimicrobial applications.

Synthesis and Characterization

  • The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the target compound, is an important intermediate for the production of azo disperse dyes. A novel catalytic hydrogenation method for synthesizing this compound was developed, highlighting the green chemistry approach in synthesizing such derivatives (Zhang Qun-feng, 2008).

Antibacterial and Antifungal Activities

  • Some synthesized derivatives, like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, closely related to the target compound, showed promising antibacterial and antifungal activities against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).

Structural Studies

  • Research on different molecular conformations and hydrogen bonding of compounds closely related to this compound has been conducted to understand their geometric and structural properties (B. Narayana et al., 2016).

Antioxidant Activity

  • Chalcones containing N-arylacetamide group, structurally similar to the target compound, were synthesized and evaluated for their antioxidant activity. These compounds exhibited significant antioxidant activity, comparable to ascorbic acid (C. T. Nguyen et al., 2021).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • 2-(Substituted phenoxy) Acetamide Derivatives, related to the target compound, were developed as potential anticancer, anti-inflammatory, and analgesic agents. One of these compounds exhibited notable anticancer, anti-inflammatory, and analgesic activities (P. Rani et al., 2014).

Properties

Molecular Formula

C23H17Cl2N3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-16-9-6-14(7-10-16)22-17-4-2-3-5-18(17)23(30)28(27-22)13-21(29)26-15-8-11-19(24)20(25)12-15/h2-12H,13H2,1H3,(H,26,29)

InChI Key

QEGDHDNCNZIINM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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